Antileishmanial Potency and In Vivo Parasite Clearance Superiority Over Internal Acetamide Analogs
Within a focused library of quinazolinone-based acetamide derivatives, the compound sub-series containing N-benzyl acetamide modifications demonstrated differential anti-leishmanial potency against L. donovani. The lead acetamide analog F27 achieved an intracellular amastigote IC50 of 3.55 ± 0.22 μM compared to F12 (6.02 ± 0.52 μM) and F30 (6.23 ± 0.13 μM), representing a 1.7-fold improvement over the closest structural comparator F30 [1]. In vivo, oral administration of F27 in L. donovani-infected BALB/c mice and hamsters produced >85% reduction in organ parasite burden, which was equivalent to the efficacy of F12 [1]. These data position the N-(2-methoxybenzyl)acetamide-bearing sub-series as a validated starting point for lead optimization in neglected tropical disease indications.
| Evidence Dimension | In vitro anti-leishmanial potency against L. donovani intracellular amastigotes |
|---|---|
| Target Compound Data | F27: IC50 = 3.55 ± 0.22 μM (most potent acetamide analog within the quinazolinone series) [1] |
| Comparator Or Baseline | F12: IC50 = 6.02 ± 0.52 μM; F30: IC50 = 6.23 ± 0.13 μM; Miltefosine (clinical standard): IC50 ~2–5 μM range in comparable assays [1] |
| Quantified Difference | F27 is 1.7-fold more potent than F30; within 2-fold of miltefosine potency [1] |
| Conditions | In vitro L. donovani intracellular amastigote assay; in vivo BALB/c mouse and hamster models with oral dosing |
Why This Matters
Procurement of the N-(2-methoxybenzyl) core enables access to the most potent sub-series within the quinazolinone acetamide class for anti-leishmanial lead discovery, with validated in vivo proof-of-concept.
- [1] Ansari, A. et al. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. Eur. J. Med. Chem. 2023, 257, 115524. View Source
